N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester
Description
Evolution of Alkylating Agent Metabolism Studies
The study of sulfur-containing alkylating agents originated with investigations into chemical warfare agents such as sulfur mustard (bis(2-chloroethyl) sulfide). Early research revealed that these compounds undergo metabolic transformations via glutathione conjugation, producing intermediates like S-(2-chloroethyl)glutathione. These conjugates are subsequently processed into mercapturic acids, which are excreted in urine. For example, 1,2-dichloroethane metabolism generates S-(2-chloroethyl)glutathione, which non-enzymatically forms an episulfonium ion—a reactive intermediate capable of alkylating DNA or hydrolyzing to S-(2-hydroxyethyl)glutathione.
Table 1: Key Sulfur-Containing Alkylating Agents and Their Metabolites
The identification of N-acetyl-S-2-chloroethyl-L-cysteine methyl ester as a downstream metabolite emerged from advances in analytical techniques such as mass spectrometry, which enabled precise characterization of thioether-containing compounds.
Structural and Functional Relationships
This compound shares structural motifs with both endogenous thiols (e.g., glutathione) and exogenous alkylating agents. The acetyl group enhances metabolic stability, while the methyl ester moiety increases lipophilicity, facilitating membrane permeability. The chloroethyl side chain retains reactivity, enabling participation in nucleophilic substitution reactions analogous to its parent alkylating agents.
Properties
CAS No. |
78774-17-1 |
|---|---|
Molecular Formula |
C8H14ClNO3S |
Molecular Weight |
239.72 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(2-chloroethylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(11)10-7(8(12)13-2)5-14-4-3-9/h7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
KJBPUKJOQNOICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSCCCl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step approach:
- Protection of the amino and carboxyl groups of L-cysteine to prevent side reactions.
- Introduction of the 2-chloroethyl group at the sulfur atom.
- Final deprotection and acetylation steps to yield the target compound.
Preparation of N-Acetyl-L-cysteine Methyl Ester as a Key Intermediate
A critical intermediate in the synthesis is N-Acetyl-L-cysteine methyl ester. Its preparation is well-documented and foundational for subsequent functionalization.
Method Summary (from patent US9763902B2):
- Starting Material: N-Acetyl-L-cysteine methyl ester.
- Reaction: Treatment with ammonium hydroxide (28% aqueous) under nitrogen atmosphere at room temperature.
- Conditions: Stirring for 6 to 24 hours, followed by concentration under reduced pressure at about 35–45°C.
- Purification: Recrystallization from ethanol and chromatographic purification if necessary.
- Yield: Typically 70–95%, with enantiomeric excess greater than 90% up to 99%.
- Notes: Use of drying agents like anhydrous sodium sulfate and organic solvents such as ethyl acetate for extraction enhances purity.
This method ensures high purity and stereochemical retention, providing a reliable intermediate for further derivatization.
The key step is the introduction of the 2-chloroethyl substituent on the sulfur atom of the cysteine methyl ester. This is generally achieved by alkylation of the thiol group with a suitable 2-chloroethyl electrophile.
- Starting Material: N-Acetyl-L-cysteine methyl ester or its protected derivatives.
- Reagents: 2-chloroethyl halides (commonly 2-chloroethyl iodide or bromide) as alkylating agents.
- Conditions: Alkylation is performed in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) in the presence of a base like potassium carbonate (K2CO3).
- Temperature: Room temperature to mild heating (25–60°C).
- Time: From 10 minutes to several hours depending on reaction scale and conditions.
- Workup: Extraction with organic solvents, washing, drying over anhydrous sodium sulfate, and purification by chromatography or recrystallization.
- Yield: Generally high, often exceeding 80%.
This approach is supported by analogous alkylation reactions reported in the literature for S-alkyl cysteine derivatives.
Protection and Deprotection Strategies
To avoid side reactions, especially oxidation of thiol groups or undesired reactions at amino and carboxyl groups, protecting groups are employed:
- Amino Group Protection: N-Acetylation is standard, achieved by treatment with acetic anhydride and sodium acetate in chloroform.
- Thiol Protection: Trityl (triphenylmethyl) protection is common for thiol groups during intermediate steps, removed later under mild acidic conditions using triethylsilane and trifluoroacetic acid in dichloromethane.
- Carboxyl Protection: Methyl esterification via reflux with thionyl chloride in methanol is used to protect the carboxyl group.
These steps are typically sequenced to allow selective functionalization and efficient purification.
Representative Synthetic Scheme (Summary)
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl esterification of L-cysteine | SOCl2, MeOH, reflux | >85 | Protects carboxyl group |
| 2 | N-Acetylation of amino group | Ac2O, NaOAc, CHCl3 | >90 | Amino protection |
| 3 | Thiol protection (optional) | Trityl alcohol, BF3·OEt2, AcOH, reflux | ~97 | Protects thiol during alkylation |
| 4 | Alkylation of thiol with 2-chloroethyl halide | 2-chloroethyl iodide, K2CO3, DMF, RT | >80 | Introduces 2-chloroethyl group |
| 5 | Deprotection of thiol (if protected) | Et3SiH, TFA, CH2Cl2, 0°C | >90 | Removes trityl group |
| 6 | Purification | Recrystallization, chromatography | Variable | Ensures high purity |
Analytical and Spectroscopic Characterization
- Melting Points: Typically between 138–151°C for intermediates.
- NMR Spectroscopy: 1H and 13C NMR confirm the presence of methyl esters, acetyl groups, and S-alkyl substituents.
- Optical Rotation: Used to confirm stereochemical purity, often showing >95% enantiomeric excess.
- Mass Spectrometry: High-resolution MS confirms molecular weight and substitution pattern.
- Chromatography: Flash silica gel chromatography with methanol/dichloromethane gradients is used for purification.
Summary of Research Findings and Best Practices
- The use of aqueous ammonium hydroxide for conversion of esters to amides provides high yield and stereochemical fidelity.
- Alkylation of thiol groups with 2-chloroethyl halides in polar aprotic solvents with mild bases is efficient and reproducible.
- Protecting groups are essential to avoid side reactions and facilitate purification.
- Mild acidic conditions with triethylsilane enable gentle deprotection of thiol protecting groups without racemization.
- Purification by recrystallization and chromatography ensures high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester is primarily investigated for its role as a precursor in the synthesis of biologically active compounds. Its structure allows it to participate in reactions that yield derivatives with enhanced pharmacological properties.
- Synthesis of Thiolesters : The compound serves as a building block for thiolesters, which are known to produce significant biological effects, including modulation of opioid receptor activity. Research indicates that derivatives of L-cysteine methyl ester can reverse adverse effects of opioids like morphine and fentanyl on respiratory parameters without compromising their analgesic effects .
- Antioxidant Properties : The compound's structural characteristics enable it to act as an antioxidant. N-acetyl derivatives, such as N-acetyl-L-cysteine, have been shown to exhibit protective effects against oxidative stress in various biological systems .
Pharmacological Applications
The pharmacological potential of this compound extends to its use in developing therapeutic agents for various conditions.
- Opioid Use Disorder : Recent studies demonstrate that co-injections of this compound and its analogs can prevent the development of physical dependence on opioids in animal models. This suggests a promising avenue for treating opioid addiction by mitigating withdrawal symptoms while maintaining pain relief .
- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in conditions involving neuroinflammation and oxidative damage. Its ability to modulate glutathione levels enhances cellular resilience against neurotoxic insults .
Cosmetic Formulation
In the realm of cosmetic science, this compound is being evaluated for its potential benefits in skin care formulations.
- Skin Hydration and Protection : Preliminary studies suggest that compounds derived from N-acetyl cysteine can improve skin hydration and provide protective effects against environmental stressors. This is particularly relevant in formulating products aimed at aging skin or skin exposed to harsh conditions .
- Stability and Efficacy : The integration of this compound into cosmetic formulations may enhance the stability and efficacy of active ingredients, thereby improving overall product performance. Research into formulation techniques has indicated that the inclusion of such compounds can optimize sensory and moisturizing properties in topical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester involves its interaction with specific molecular targets and pathways. The acetyl group can undergo enzymatic hydrolysis, releasing the active cysteine derivative. This derivative can then participate in various biochemical reactions, including the formation of disulfide bonds and the modulation of redox states . The chloroethyl group can also undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences among N-acetyl-S-substituted-L-cysteine derivatives:
Key Observations :
- Chloroethyl vs. In contrast, the chlorophenyl variant () exhibits higher thermal stability (boiling point >500°C) due to aromatic conjugation .
- Esterification Effects : Methyl esterification (e.g., in the target compound and ) enhances lipophilicity compared to carboxylate forms (e.g., CMEMA), influencing membrane permeability and metabolic stability .
- Functional Group Diversity: Hydroxyl (3HPMA), cyano (), and carboxy groups (CMEMA) modulate solubility and reactivity. For instance, CMEMA’s carboxyl groups enable ionic interactions in biological systems, whereas cyano groups increase polarity .
Comparison with Other Derivatives :
Biological Activity
N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester (NACEME) is a compound of interest due to its potential therapeutic applications, particularly in the context of its biological activity related to oxidative stress, cytotoxicity, and interaction with various biological systems. This article explores the biological activity of NACEME, supported by data tables, case studies, and research findings.
NACEME is a derivative of L-cysteine and is categorized as a thiolester. The compound's structure allows it to participate in various biochemical pathways, particularly those involving redox reactions. Its mechanism of action may include:
- Formation of Thiol Adducts : NACEME can form thiol adducts in the blood, which may influence cellular signaling pathways.
- Interaction with Membrane Proteins : The compound may dock with plasma membrane proteins, altering their activity without changing their redox state.
- Metabolic Pathways : Once inside cells, NACEME can be converted into L-cysteine, which is involved in the synthesis of hydrogen sulfide and other critical metabolites .
Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of NACEME on various cell lines. The following table summarizes key findings from cytotoxicity assays:
These studies indicate that NACEME exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Clinical Implications
In vivo studies have shown that NACEME can mitigate the toxic effects associated with certain alkylating agents. For instance, research on mustard gas analogs demonstrated that NACEME could reduce cellular damage caused by exposure to these agents. The following points summarize relevant findings:
- Protective Effects : NACEME has been shown to protect against the cytotoxic effects of mustard agents by enhancing cellular antioxidant defenses.
- Mechanism Exploration : Studies suggest that NACEME may enhance the synthesis of glutathione (GSH), a critical antioxidant in cells, thereby reducing oxidative stress induced by cytotoxic agents .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural identity of N-Acetyl-S-2-chloroethyl-L-cysteine methyl ester?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, particularly for chiral resolution of cysteine derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. For example, MS can verify molecular ions (e.g., m/z values), while NMR resolves stereochemical configurations and chloroethyl substituents. Suppliers like Toronto Research Chemicals and TLC Pharmaceutical Standards use these techniques for quality control of analogous cysteine derivatives .
Q. How should synthesis protocols for this compound address air sensitivity or reactivity?
- Methodological Answer : Synthesis of thioether-linked cysteine derivatives often requires inert conditions (argon atmosphere) and flame-dried glassware to prevent oxidation or hydrolysis. For example, S-farnesyl-L-cysteine methyl ester synthesis involves strict exclusion of moisture and oxygen, with intermediates purified via flash chromatography under nitrogen . Similar protocols should apply to chloroethyl derivatives due to the electrophilic nature of the chloroethyl group.
Q. What stability considerations are critical for storing this compound in biological or chemical studies?
- Methodological Answer : Stability depends on protecting the thioether bond and ester group from hydrolysis. Store lyophilized samples at -20°C in airtight containers. In biological matrices (e.g., urine), acidification or derivatization may be needed to prevent degradation, as seen in studies of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine metabolites .
Advanced Research Questions
Q. How can experimental design optimization (e.g., Taguchi method) improve the yield of this compound synthesis?
- Methodological Answer : The Taguchi method uses orthogonal arrays to systematically optimize parameters like catalyst concentration, molar ratios, and temperature. For methyl ester synthesis, catalyst concentration (e.g., NaOH/KOH) is often the most influential factor, contributing >75% to yield variance. Statistical validation via ANOVA ensures reproducibility, as demonstrated in rapeseed methyl ester production .
Q. How do researchers resolve contradictions in chromatographic or spectroscopic data for structurally similar cysteine derivatives?
- Methodological Answer : Co-elution in HPLC or overlapping NMR signals can be resolved using orthogonal techniques. For instance, tandem MS (MS/MS) distinguishes isomers via fragmentation patterns, while 2D NMR (e.g., COSY, HSQC) clarifies proton-carbon correlations. Diastereomeric mixtures may require chiral columns or derivatization, as applied to DHBMA and HMPMA standards .
Q. What strategies mitigate byproduct formation during the chloroethylation of N-Acetyl-L-cysteine methyl ester?
- Methodological Answer : Byproducts like acetic acid or hydrolyzed esters arise from competing reactions. Temperature control (≤60°C) and stoichiometric precision minimize side reactions. Extraction with ether or dichloromethane isolates the target ester, while neutralization steps (e.g., NaHCO₃ washes) remove acidic byproducts, as validated in methyl salicylate synthesis .
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Detailed documentation of reaction conditions (e.g., argon flow rate, catalyst batches) and adherence to IUPAC guidelines for reporting (e.g., CAS registry numbers, diastereomer ratios) are critical. Collaborative studies using shared reference standards, like those from TLC Pharmaceutical Standards, ensure cross-lab consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
